molecular formula C31H48N4O2 B14480725 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 71057-94-8

3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14480725
CAS No.: 71057-94-8
M. Wt: 508.7 g/mol
InChI Key: DTRZOFVYTHLLJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in biological systems, often as enzyme cofactors and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazines, which undergo cyclization and functional group modifications to form the pteridine core . Key steps in the synthesis may include:

    Cyclization Reactions: Formation of the pteridine ring system through cyclization of pyrimidine and pyrazine derivatives.

    Substitution Reactions: Introduction of methyl and octadecyl groups at specific positions on the pteridine ring.

    Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution at specific positions on the pteridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles and Electrophiles: Such as alkyl halides, amines, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it may interact with cellular receptors or signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione include other pteridine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the octadecyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

CAS No.

71057-94-8

Molecular Formula

C31H48N4O2

Molecular Weight

508.7 g/mol

IUPAC Name

3,7,8-trimethyl-10-octadecylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C31H48N4O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-35-27-23-25(3)24(2)22-26(27)32-28-29(35)33-31(37)34(4)30(28)36/h22-23H,5-21H2,1-4H3

InChI Key

DTRZOFVYTHLLJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.